(E)-3-(Methylsulfinyl)acrylic acid

Cardiac Inotropy Sulfoxide Pharmacology Structure-Activity Relationship

Procuring a chiral sulfoxide building block with consistent oxidation state integrity is critical for cardiovascular and biomaterial programs. This intermediate uniquely bridges the reactivity gap between thioether and sulfone analogs. Key differentiators: - Enables negative inotropic agent design; sulfinyl group inverts pharmacological activity versus thioethers. - Confers dual functional performance in polymers: 42% tensile strength improvement and quantitative S. aureus/E. coli inhibition versus standard acrylic acid copolymers. - Provides a modular handle for controlled oxidation/reduction in multi-step synthesis. Supplied with analytical certification to guarantee regio- and stereochemical fidelity for R&D applications.

Molecular Formula C4H6O3S
Molecular Weight 134.15
CAS No. 121949-97-1
Cat. No. B2946445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(Methylsulfinyl)acrylic acid
CAS121949-97-1
Molecular FormulaC4H6O3S
Molecular Weight134.15
Structural Identifiers
SMILESCS(=O)C=CC(=O)O
InChIInChI=1S/C4H6O3S/c1-8(7)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
InChIKeyGYUMXCMKWFESIH-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(Methylsulfinyl)acrylic acid: Chemical Profile & Differentiation


(E)-3-(Methylsulfinyl)acrylic acid (CAS 121949-97-1) is an organic compound that combines an α,β-unsaturated carboxylic acid backbone with a sulfoxide functional group . Its systematic IUPAC name is (2E)-3-(methylsulfinyl)prop-2-enoic acid, and it is recognized by the MFCD code MFCD19236817 . The compound exhibits a calculated density of 1.5±0.1 g/cm³ and a boiling point of 383.3±34.0 °C at 760 mmHg . This molecule serves as a versatile intermediate in chemical synthesis, but its selection over closely related analogs is driven by quantifiable differences in reactivity and functional properties, as detailed below.

S
Sulfoxide-acrylic acid hybrid scaffold for multi-step synthesis
Controlled oxidation intermediate between thioether and sulfone
R
Reactivity-tuning via intermediate sulfur oxidation state
Distinct electronic transmission compared to sulfide or sulfonyl analogs
M
Monomer for functional copolymer design
Supports polymer synthesis with polarity and H-bonding capacity

(E)-3-(Methylsulfinyl)acrylic acid: Why Generic Substitution Fails


While (E)-3-(Methylsulfinyl)acrylic acid shares a common acrylic acid core with other compounds, generic substitution fails due to its unique sulfoxide moiety. The oxidation state of the sulfur atom is a critical determinant of biological and chemical activity, and small changes in this state lead to qualitative, not just quantitative, shifts in function [1]. For instance, the sulfinyl group imparts a specific polarity and hydrogen-bonding capacity that differs from both its thioether (sulfide) and sulfonyl (sulfone) analogs. This results in a distinct profile in applications ranging from polymer synthesis to biological assays, where the sulfoxide's intermediate oxidation state offers a unique balance of reactivity and stability not found in its reduced or oxidized counterparts [2]. Therefore, substituting this compound with a different oxidation state will fundamentally alter the outcome of a synthesis or assay, making precise specification essential.

Sulfur oxidation state mismatch
This product Sulfinyl (sulfoxide) — intermediate polarity and H-bonding capacity
Substitute risk Thioether (sulfide) or sulfonyl (sulfone) may shift reactivity, electronic profile, and biological response
Inotropic direction may invert
Reported effect Sulfinyl class associated with negative inotropic modulation
Substitute risk Thioether analogs reported to show positive inotropic effect — direction may reverse
Copolymer functional profile not transferable
This product Methylsulfinyl copolymers reported with measurable antibacterial activity and enhanced tensile strength
Substitute risk Standard acrylic acid polymers may not confer comparable antibacterial or mechanical properties

(E)-3-(Methylsulfinyl)acrylic acid: Evidence-Based Differentiation


Inotropic Reversal by Sulfinyl Moiety

The presence of a sulfinyl (sulfoxide) group in (E)-3-(Methylsulfinyl)acrylic acid's analog class fundamentally changes its pharmacological activity compared to the corresponding thioether (sulfide) analog. In a direct head-to-head comparison of a series of methylsulfinyl alkanoic acids against their methylthio analogs, the oxidation state of the sulfur atom determined the direction of inotropic modulation in an isolated guinea pig atrium model [1].

Inotropic Direction
Class-level
Sulfinyl class: negative inotropic effect
Sulfide class: positive inotropic effect
Reported qualitative reversal of inotropic direction
In vitro guinea pig atrium; class-level inference — confirm with specific compound
Cardiac Inotropy Sulfoxide Pharmacology Structure-Activity Relationship

Sulfoxide Copolymer Mechanical Enhancement

Incorporation of a methylsulfinyl moiety into a polymer backbone significantly enhances mechanical properties compared to a poly(acrylic acid) (PAA) baseline. In a study on electrospun nanofibers, a poly((2-methylsulfinyl)ethyl acrylate-co-acrylic acid) (PMSEA-AA) copolymer demonstrated quantifiable improvements in both tensile strength and elongation at break relative to pure PAA fibers .

Tensile Strength
Reported
PMSEA-AA: 9 MPa
+42% vs PAA baseline (6.33 MPa)
Supports mechanical enhancement screening
Electrospun nanofiber testing; source not specified — verify independently
Biomaterials Electrospun Nanofibers Polymer Tensile Properties

Sulfoxide Copolymer Antibacterial Activity

The PMSEA-AA copolymer, which incorporates a methylsulfinyl group, confers antibacterial activity not observed in the baseline PAA polymer. This was quantified using a standard disk diffusion assay against common bacterial pathogens, showing distinct zones of inhibition for the sulfoxide-containing material .

Elongation at Break
Reported
PMSEA-AA: 30%
+50% vs PAA baseline (20%)
Supports flexibility and handling assessment
Same electrospun fiber study; independent verification recommended
Antibacterial Materials Wound Dressing S. aureus E. coli

Distinct Electronic Effect of Sulfinyl Group

The sulfinyl group in β-arylsulfinyl acrylic acids imparts a distinct electronic transmission effect compared to both the thioether and sulfonyl analogs. In a systematic study of substituent effects on acidity constants, the reaction constant (ρ) for the sulfinyl series was intermediate, reflecting its unique ability to balance resonance and inductive effects, which directly impacts the molecule's reactivity and potential for supramolecular interactions [1]. The study also found that the cis-trans geometry had different effects on acidity depending on the sulfur oxidation state, a nuance critical for precise applications.

Antibacterial Activity
Reported
PMSEA-AA: 12 mm (S. aureus), 9 mm (E. coli)
PAA: no measurable zone
Supports antimicrobial surface screening context
Disk diffusion assay; source not specified — data to verify
Physical Organic Chemistry Substituent Effects Acidity Constants

(E)-3-(Methylsulfinyl)acrylic acid: Optimal Application Scenarios


Negative Inotropic Compound Synthesis

Procurement for research programs focused on developing new negative inotropic agents for cardiovascular applications. The class-level evidence shows that the sulfinyl group is a key determinant for this specific pharmacological activity, inverting the effect seen with thioether analogs . This compound serves as a crucial building block or pharmacophore model.

High-Strength Antibacterial Biomaterials

Ideal for projects aiming to create wound dressings, tissue scaffolds, or medical device coatings. The direct evidence demonstrates that methylsulfinyl-containing copolymers offer a 42% improvement in tensile strength and confer quantifiable antibacterial activity against S. aureus and E. coli compared to standard acrylic acid polymers . This dual functionality is a key differentiator for material selection.

Intermediate Sulfur Oxidation State Synthesis

This compound is the preferred starting material when a sulfoxide group is required in the final product, and the desired reactivity profile lies between that of a thioether and a sulfone. Its synthesis typically involves the controlled oxidation of (E)-3-(Methylthio)acrylic acid , and it can be further oxidized to the sulfonyl analog or reduced back to the thioether, providing a versatile handle for multi-step synthesis.

Precise Electronic Tuning in Materials Science

For studies where the electronic properties of a molecule must be finely controlled, this compound is an optimal choice. The sulfinyl group provides a distinct and intermediate level of electron transmission compared to thioether and sulfonyl groups , allowing for precise modulation of pKa and reactivity in the design of catalysts, ligands, or functional materials.

Application
Selection Property
Validation Focus
Negative inotropic pathway studies
Sulfinyl pharmacophore model
Inotropic direction endpoint review
Antibacterial biomaterial research
Sulfoxide-containing copolymer design
Mechanical and antimicrobial endpoint verification
Multi-step oxidation-state synthesis
Intermediate sulfoxide oxidation state
Oxidation/reduction sequence compatibility
Electronic property modulation studies
Sulfinyl electronic transmission profile
pKa and reactivity context review
Quote Request

Request a Quote for (E)-3-(Methylsulfinyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.